molecular formula C15H19N3O B2846095 4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile CAS No. 1788528-95-9

4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile

Cat. No.: B2846095
CAS No.: 1788528-95-9
M. Wt: 257.337
InChI Key: COUURHFYTYZYPU-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a phenylpropanoyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

    Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or phenyl derivatives.

Scientific Research Applications

4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a phenylpropanoyl group and a carbonitrile group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-methyl-1-(2-phenylpropanoyl)piperazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(13-6-4-3-5-7-13)15(19)18-9-8-17(2)11-14(18)10-16/h3-7,12,14H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUURHFYTYZYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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